molecular formula C11H18BNO2 B11898895 (4-(Diethylamino)-2-methylphenyl)boronic acid

(4-(Diethylamino)-2-methylphenyl)boronic acid

Cat. No.: B11898895
M. Wt: 207.08 g/mol
InChI Key: DQWFSOYDBARXFG-UHFFFAOYSA-N
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Description

(4-(Diethylamino)-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a diethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Diethylamino)-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-(Diethylamino)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Trifluoromethylphenyl)boronic acid

Uniqueness

(4-(Diethylamino)-2-methylphenyl)boronic acid is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific electronic interactions and binding properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique reactivity and ability to form reversible covalent bonds make it a valuable tool in organic synthesis, biological assays, and advanced material development.

Properties

Molecular Formula

C11H18BNO2

Molecular Weight

207.08 g/mol

IUPAC Name

[4-(diethylamino)-2-methylphenyl]boronic acid

InChI

InChI=1S/C11H18BNO2/c1-4-13(5-2)10-6-7-11(12(14)15)9(3)8-10/h6-8,14-15H,4-5H2,1-3H3

InChI Key

DQWFSOYDBARXFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N(CC)CC)C)(O)O

Origin of Product

United States

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